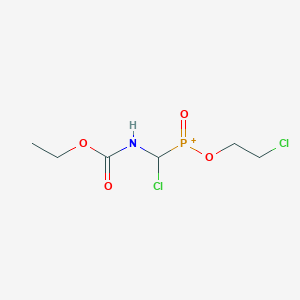
1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane is a complex organic compound with a unique structure that includes chlorine, oxygen, nitrogen, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane typically involves multiple steps, including the introduction of chlorine atoms and the formation of the dioxo and dioxa groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane include:
Properties
CAS No. |
62779-37-7 |
|---|---|
Molecular Formula |
C6H11Cl2NO4P+ |
Molecular Weight |
263.03 g/mol |
IUPAC Name |
2-chloroethoxy-[chloro-(ethoxycarbonylamino)methyl]-oxophosphanium |
InChI |
InChI=1S/C6H10Cl2NO4P/c1-2-12-6(10)9-5(8)14(11)13-4-3-7/h5H,2-4H2,1H3/p+1 |
InChI Key |
IPIWCILQCPDBMA-UHFFFAOYSA-O |
Canonical SMILES |
CCOC(=O)NC([P+](=O)OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















